2,4-Dibromo-5-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dibromo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol . This compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrimidine ring with an aryl boronic acid.
Scientific Research Applications
2,4-Dibromo-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(trifluoromethyl)pyrimidine depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,5-Dibromo-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2,4-Dibromo-5-(trifluoromethyl)pyrimidine is unique due to the presence of two bromine atoms and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions compared to its chlorinated analogs . The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more effective in biological applications .
Properties
Molecular Formula |
C5HBr2F3N2 |
---|---|
Molecular Weight |
305.88 g/mol |
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBr2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
InChI Key |
ZJFBNOXINOMSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Br)C(F)(F)F |
Origin of Product |
United States |
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